molecular formula C12H9Cl2N3O3S B4871202 N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4871202
M. Wt: 346.2 g/mol
InChI Key: IFCFPPDUQYJZCD-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group, a dihydroxypyrimidinyl group, and a sulfanylacetamide linkage

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c13-6-1-2-8(7(14)3-6)15-11(20)5-21-12-16-9(18)4-10(19)17-12/h1-4H,5H2,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCFPPDUQYJZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, undergoes a series of reactions to introduce the necessary functional groups.

    Pyrimidinyl Group Introduction: The intermediate is then reacted with a pyrimidine derivative under specific conditions to form the dihydroxypyrimidinyl group.

    Sulfanylacetamide Linkage Formation: Finally, the compound is treated with a thiol and an acetamide derivative to form the sulfanylacetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-mercaptoacetamide: Similar structure but lacks the pyrimidinyl group.

    2,4-Dichlorophenyl-2-thioacetamide: Similar structure but lacks the hydroxyl groups on the pyrimidinyl ring.

Uniqueness

N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the dichlorophenyl and dihydroxypyrimidinyl groups, which may confer distinct chemical and biological properties.

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